

CAS number for 2,6-diamino-3,5-dinitropyridine.

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Compound of Interest

Compound Name: 3,5-Dinitropyridine-2,6-diamine

Cat. No.: B1332154

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An In-Depth Technical Guide to 2,6-Diamino-3,5-dinitropyridine

This technical guide provides a comprehensive overview of 2,6-diamino-3,5-dinitropyridine (DADNP), a significant heterocyclic compound. The document is intended for researchers, scientists, and professionals in chemical synthesis and materials science, detailing its chemical properties, synthesis protocols, and applications, with a particular focus on its role as an energetic material and a synthetic intermediate.

Compound Identification and Properties

2,6-Diamino-3,5-dinitropyridine, also known as DADNP, is a dinitrated aminopyridine derivative. Its chemical structure and properties are summarized below. A closely related and extensively studied compound is its N-oxide derivative, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), which is noted for its properties as an insensitive high explosive.

Table 1: Chemical and Physical Properties

Property	2,6-Diamino-3,5-dinitropyridine (DADNP)	2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)
CAS Number	34981-11-8 [1][2]	132683-64-8 [3]
Molecular Formula	C ₅ H ₅ N ₅ O ₄ [1][2]	C ₅ H ₅ N ₅ O ₅ [4]
Molecular Weight	199.12 g/mol [1][2]	215.12 g/mol
Synonyms	3,5-dinitro-2,6-Pyridinediamine, ANPy[2][5]	ANPyO, DADNP-1-O[6][7][8]
Appearance	Yellow powder	Brilliant yellow powder[9]

| Melting Point | Not specified | >340 °C (with no sign of earlier decomposition)[4] |

Synthesis and Experimental Protocols

The synthesis of 2,6-diamino-3,5-dinitropyridine and its N-oxide derivative has been approached through several routes, primarily starting from 2,6-diaminopyridine.

Synthesis of 2,6-Diamino-3,5-dinitropyridine (DADNP)

DADNP is typically synthesized by the direct nitration of 2,6-diaminopyridine.[10] The use of a super-acid system has been shown to be more effective than mixed acid, with yields reaching up to 90% at a reaction temperature of 30°C for 3 hours.[5][7]

Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)

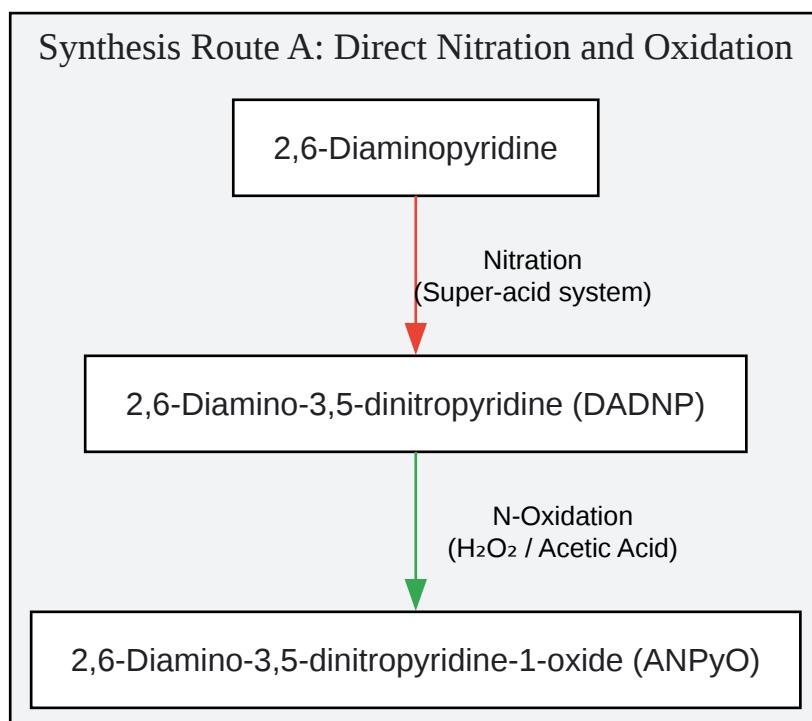
Two primary synthesis routes for ANPyO from 2,6-diaminopyridine have been reported.

Route A: Direct Nitration followed by N-Oxidation

This is a two-step method where 2,6-diaminopyridine is first nitrated to form DADNP, which is then oxidized.[8]

Experimental Protocol: N-Oxidation of DADNP[4]

- Suspension: Suspend 2,6-diamino-3,5-dinitropyridine (25) in glacial acetic acid.
- Oxidation: Add 30% aqueous hydrogen peroxide to the suspension.
- Heating: Heat the mixture for 4 hours at 70°C or under reflux.
- Isolation: The product, 2,6-diamino-3,5-dinitropyridine-1-oxide (27), precipitates from the solution.
- Yield: This method can afford ANPyO in up to 85% yield.[4]



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Synthesis Route A for ANPyO.

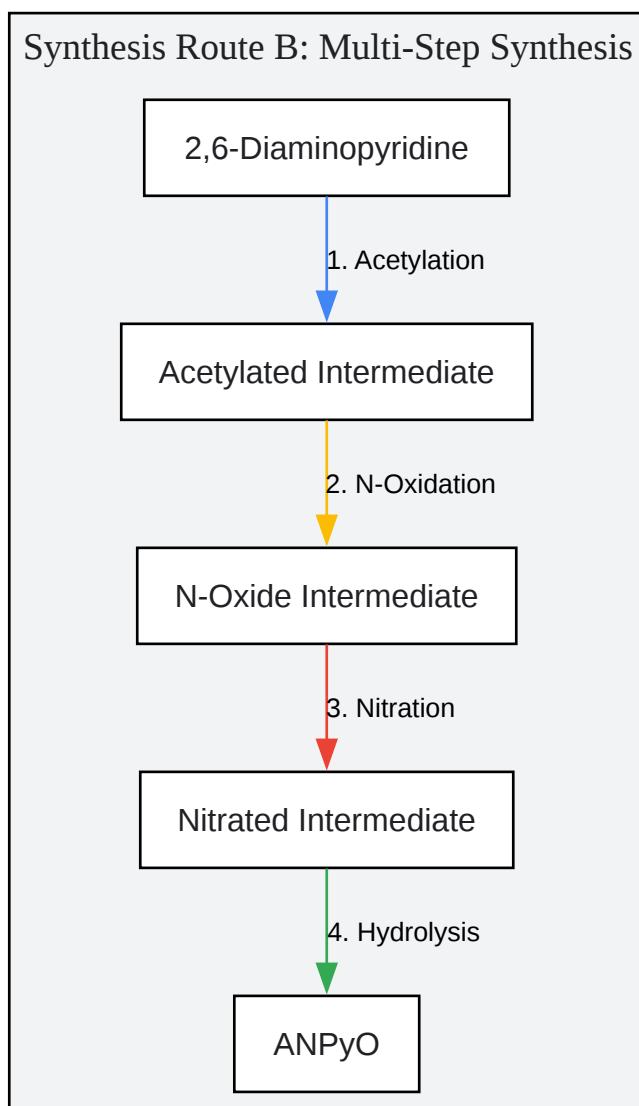
Route B: Acetylation, N-Oxidation, Nitration, and Hydrolysis

This alternative four-step synthesis route has also been developed to produce ANPyO.[6][7]
This method reports an overall yield of up to 81%.[6][7]

Experimental Protocol: Synthesis via Acetylation Route[6][7]

- Step 1: Acetylation: 2,6-diaminopyridine is first protected by acetylation.
- Step 2: N-Oxidation: The acetylated compound undergoes N-oxidation.
- Step 3: Nitration: The N-oxide intermediate is then nitrated.
- Step 4: Hydrolysis: The final step involves hydrolysis to remove the acetyl groups, yielding ANPyO.

The main factors affecting each of these steps have been investigated to optimize the yield.[\[6\]](#)



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Synthesis Route B for ANPyO.

Applications

The primary application of DADNP and its derivatives lies in the field of energetic materials.

- **Insensitive High Explosive:** ANPyO is recognized as a dense, stable, and high-melting-point explosive that is insensitive to impact, friction, and electrostatic discharge.^[4] Its performance is comparable to that of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a widely used insensitive high explosive.^{[4][5]} The stability of ANPyO is attributed to extensive intramolecular and intermolecular hydrogen bonding.^[4]
- **Synthetic Intermediate:** DADNP is a crucial intermediate for the synthesis of other important compounds. It can be reduced to form 2,3,5,6-tetraaminopyridine (TAP), which is a monomer used in the production of high-performance rigid-rod polymers like polypyridobisimidazole (M5 fiber).^{[7][10]}

Energetic and Safety Properties of ANPyO

The performance and sensitivity characteristics of ANPyO have been thoroughly investigated.

Table 2: Energetic and Sensitivity Data for ANPyO

Property	Value	Notes
Crystal Density	1.88 g/cm³	Higher than predicted due to efficient molecular packing via hydrogen bonding.[4]
Detonation Velocity (VofD)	7060 m/s	For a formulation with 5% EVA binder pressed to 97% TMD.[4]
	7000 m/s	At a density of 1.50 g/cm ³ .[8]
Detonation Pressure (PCJ)	181 kbar	For a formulation with 5% EVA binder.[4]
Exothermic Peak (DSC)	365 °C[8]	Indicates high thermal stability.
Impact Sensitivity	Insensitive[4]	Comparable to TNT.[4] 250 cm (test method specific).[8]
Friction Sensitivity	Insensitive[4]	>360 N (test method specific). [8]

| Electrostatic Discharge | Insensitive[4] | |

Safety Precautions: As an energetic material, 2,6-diamino-3,5-dinitropyridine and its derivatives should be handled with appropriate care. Standard laboratory safety protocols for handling potentially explosive compounds should be followed, including wearing protective gloves, clothing, and eye protection.[11] Avoid creating dust and ensure proper ventilation.[11]

Conclusion

2,6-Diamino-3,5-dinitropyridine is a versatile chemical intermediate, primarily valued for its role in the synthesis of the insensitive high explosive ANPyO and the polymer precursor TAP. The N-oxide derivative, ANPyO, exhibits a favorable combination of high thermal stability, low sensitivity to mechanical stimuli, and energetic performance comparable to TATB, making it a subject of ongoing interest in the field of advanced energetic materials. The well-established synthesis routes provide a solid foundation for further research and potential scale-up applications.

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